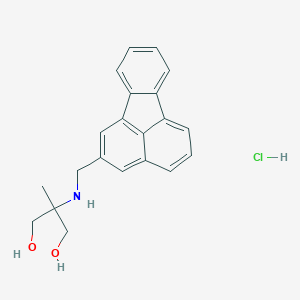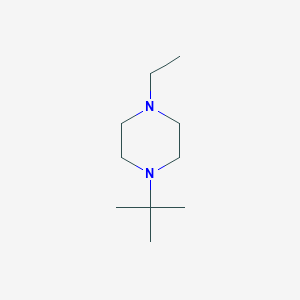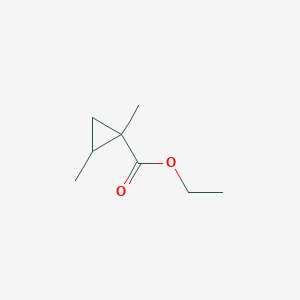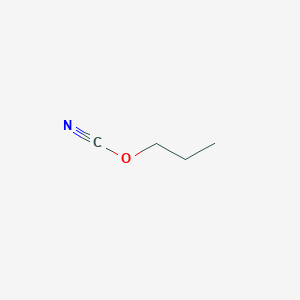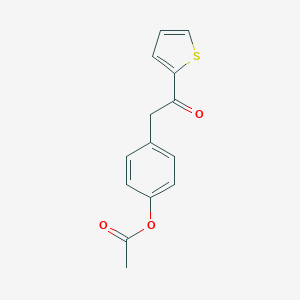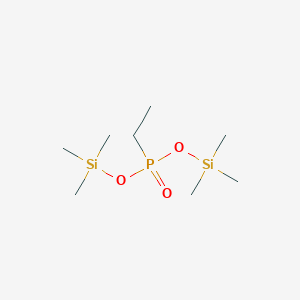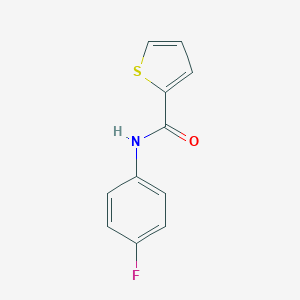
N-(4-fluorophenyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)thiophene-2-carboxamide, also known as BAY 41-2272, is a chemical compound that is used in scientific research. It is a potent activator of soluble guanylate cyclase (sGC), an enzyme that plays a critical role in regulating various physiological processes in the body.
Mécanisme D'action
N-(4-fluorophenyl)thiophene-2-carboxamide 41-2272 activates sGC by binding to its heme group, which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates various physiological processes in the body, such as smooth muscle relaxation, platelet aggregation, and neurotransmission. N-(4-fluorophenyl)thiophene-2-carboxamide 41-2272 has been shown to be a potent and selective activator of sGC, with a higher affinity for the oxidized form of sGC.
Effets Biochimiques Et Physiologiques
N-(4-fluorophenyl)thiophene-2-carboxamide 41-2272 has been shown to have various biochemical and physiological effects. It has been shown to induce vasodilation, which leads to a decrease in blood pressure. It also enhances nitric oxide-mediated relaxation of smooth muscle cells in the corpus cavernosum, which leads to an increase in blood flow and penile erection. Additionally, N-(4-fluorophenyl)thiophene-2-carboxamide 41-2272 has been shown to have anti-inflammatory and anti-fibrotic effects, which makes it a potential candidate for the treatment of various inflammatory and fibrotic diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-fluorophenyl)thiophene-2-carboxamide 41-2272 has several advantages for lab experiments. It is a potent and selective activator of sGC, which makes it a useful tool for studying the role of sGC in various physiological processes. It is also relatively stable and easy to handle, which makes it a convenient compound to work with. However, N-(4-fluorophenyl)thiophene-2-carboxamide 41-2272 has some limitations for lab experiments. It is relatively expensive, which can limit its use in large-scale experiments. Additionally, it has low solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for the study of N-(4-fluorophenyl)thiophene-2-carboxamide 41-2272. One potential direction is the development of new sGC activators with improved pharmacokinetic and pharmacodynamic properties. Another direction is the investigation of the role of sGC in various disease states, such as pulmonary hypertension and inflammatory diseases. Additionally, the use of N-(4-fluorophenyl)thiophene-2-carboxamide 41-2272 in combination with other drugs for the treatment of various diseases warrants further investigation.
Conclusion:
In conclusion, N-(4-fluorophenyl)thiophene-2-carboxamide 41-2272 is a potent activator of sGC that has several potential therapeutic applications. Its mechanism of action involves the activation of sGC, which leads to the production of cGMP. N-(4-fluorophenyl)thiophene-2-carboxamide 41-2272 has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of N-(4-fluorophenyl)thiophene-2-carboxamide 41-2272, which may lead to the development of new therapeutic strategies for various diseases.
Méthodes De Synthèse
The synthesis of N-(4-fluorophenyl)thiophene-2-carboxamide 41-2272 involves the reaction of 4-fluoroaniline with 2-bromo-thiophene-3-carboxylic acid. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate. The resulting product is then purified by column chromatography to obtain pure N-(4-fluorophenyl)thiophene-2-carboxamide 41-2272.
Applications De Recherche Scientifique
N-(4-fluorophenyl)thiophene-2-carboxamide 41-2272 has been extensively studied for its potential therapeutic applications. It has been shown to have vasodilatory effects, which makes it a potential candidate for the treatment of pulmonary hypertension. It has also been studied for its potential use in the treatment of erectile dysfunction, as it enhances nitric oxide-mediated relaxation of smooth muscle cells in the corpus cavernosum. Additionally, N-(4-fluorophenyl)thiophene-2-carboxamide 41-2272 has been shown to have anti-inflammatory and anti-fibrotic effects, making it a potential candidate for the treatment of various inflammatory and fibrotic diseases.
Propriétés
Numéro CAS |
136340-91-5 |
|---|---|
Nom du produit |
N-(4-fluorophenyl)thiophene-2-carboxamide |
Formule moléculaire |
C11H8FNOS |
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
N-(4-fluorophenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H8FNOS/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10/h1-7H,(H,13,14) |
Clé InChI |
GCPZKOCHNSMRNY-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)F |
SMILES canonique |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B161101.png)
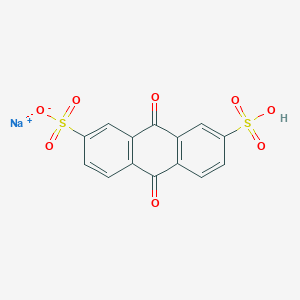
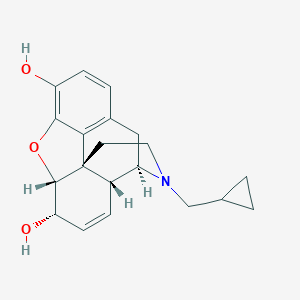
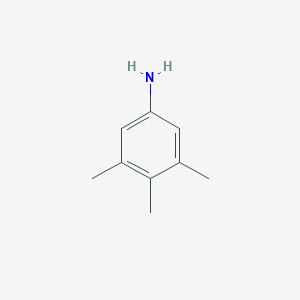
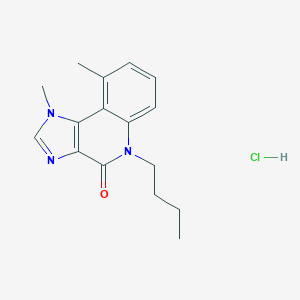

![(2Z)-2-hydroxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic Acid](/img/structure/B161115.png)
![Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate](/img/structure/B161117.png)
